2-(4-Bromo-2-cyano-phenylamino)acetamide
Description
2-(4-Bromo-2-cyano-phenylamino)acetamide is a brominated and cyanated acetamide derivative featuring a phenylamino backbone. Its structure includes a bromine substituent at the para position and a cyano group at the ortho position of the phenyl ring, linked to an acetamide moiety via an amino group.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromo-2-cyanoanilino)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-2-8(6(3-7)4-11)13-5-9(12)14/h1-3,13H,5H2,(H2,12,14) |
InChI Key |
GWGRJDHQQVFIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)NCC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-(4-Bromo-2-cyano-phenylamino)acetamide is a significant chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by case studies and data tables.
Structure and Composition
- IUPAC Name : 2-(4-Bromo-2-cyano-phenylamino)acetamide
- Molecular Formula : C9H8BrN3O
- Molecular Weight : 256.08 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyanoacetamides have shown effectiveness against various bacterial strains, suggesting that 2-(4-Bromo-2-cyano-phenylamino)acetamide may possess similar activity. A study highlighted the synthesis of thiazole derivatives from related compounds, which demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, inducing apoptosis in specific cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed related compounds, showing promising results in terms of growth inhibition rates .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds structurally related to it have been shown to reduce pro-inflammatory cytokines in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of 2-(4-Bromo-2-cyano-phenylamino)acetamide were tested against a panel of bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A series of in vitro experiments were conducted using various cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.
Case Study 3: Anti-inflammatory Testing
Animal models with induced inflammation were treated with the compound. The findings showed a marked reduction in inflammatory markers compared to controls, supporting its potential role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the phenyl ring significantly alter molecular weight, polarity, and bioactivity. Key comparisons include:
- Bromine vs.
- Positional Effects : Para-substituted bromine (as in the target compound) is less sterically hindered than ortho-substituted analogs, favoring synthetic accessibility .
Preparation Methods
Direct Acetylation of 2-Cyanoaniline Followed by Bromination
A widely adopted strategy involves the protection of 2-cyanoaniline as its acetamide derivative, followed by regioselective bromination. This two-step process leverages the directing effects of the acetamide group to achieve para-bromination relative to the amino functionality.
Step 1: Acetylation of 2-Cyanoaniline
2-Cyanoaniline reacts with acetic anhydride in pyridine or tetrahydrofuran (THF) at 50–70°C, yielding N-(2-cyanophenyl)acetamide. The reaction typically achieves >90% conversion, with the acetamide group serving as a moderate ortho/para director for subsequent electrophilic substitution.
Step 2: Bromination with N-Bromosuccinimide (NBS)
N-(2-cyanophenyl)acetamide undergoes bromination using NBS in tetrahydrofuran (THF) or dichloromethane (DCM) under reflux. The para position to the acetamide group is selectively brominated, forming N-(4-bromo-2-cyanophenyl)acetamide. Yields range from 65% to 73%, contingent on solvent polarity and reaction duration.
Table 1. Reaction Conditions for Direct Bromination After Acetylation
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | THF | 73 |
| Temperature | Reflux (66°C) | - |
| Brominating Agent | NBS (1.1 equiv) | - |
| Reaction Time | 4–6 hours | - |
Bromination of Protected Aniline Derivatives
Alternative approaches prioritize bromination prior to cyanation, particularly when starting from commercially available 4-bromoaniline derivatives. This method circumvents challenges associated with cyano group stability under strongly acidic or oxidative conditions.
Step 1: Protection of 4-Bromoaniline
4-Bromoaniline is acetylated using acetic anhydride, forming N-(4-bromophenyl)acetamide. This intermediate is less susceptible to oxidation during subsequent reactions.
Step 2: Cyanation via Sandmeyer Reaction or Oxime Dehydration
The introduction of the cyano group at the ortho position is achieved through two primary pathways:
-
Sandmeyer Reaction : Diazotization of N-(4-bromophenyl)acetamide followed by treatment with copper(I) cyanide (CuCN) in aqueous HCl. This method, however, risks partial deprotection of the acetamide group.
-
Oxime Formation and Dehydration : Reaction with hydroxylamine hydrochloride in pyridine forms an oxime intermediate, which is dehydrated using phosphorus oxychloride (POCl₃) or acetic anhydride to yield the cyano derivative. This route offers superior regioselectivity and avoids harsh diazotization conditions.
Table 2. Comparison of Cyanation Methods
| Method | Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Sandmeyer Reaction | NaNO₂, CuCN, HCl | 55–60 | Deprotection risk |
| Oxime Dehydration | NH₂OH·HCl, POCl₃ | 68–73 | Longer reaction times |
One-Pot Tandem Bromination-Cyanation
Recent advancements describe tandem bromination-cyanation protocols using palladium catalysis. For instance, Suzuki-Miyaura coupling of N-(2-iodophenyl)acetamide with a cyanoboronic acid pinacol ester, followed by bromination with NBS, furnishes the target compound in a single pot. This method reduces purification steps but requires stringent control over catalytic conditions.
Mechanistic Insights and Optimization
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance NBS reactivity by stabilizing the transition state, while elevated temperatures (reflux) accelerate bromine radical formation. Conversely, non-polar solvents (e.g., DCM) favor slower, more controlled reactions, minimizing side products such as dibrominated species.
Challenges and Mitigation Strategies
Cyano Group Stability
The cyano group is susceptible to hydrolysis under acidic or basic conditions. Employing mild dehydrating agents (e.g., POCl₃) and avoiding aqueous workups until the final stage mitigates this issue.
Purification of Polar Intermediates
Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates N-(4-bromo-2-cyanophenyl)acetamide from unreacted starting materials. Recrystallization in ethanol further enhances purity (>98%).
Industrial-Scale Considerations
Patent data reveal that telescoped processes—combining acetylation, bromination, and cyanation without intermediate isolation—reduce costs and improve throughput. For example, a continuous flow reactor system achieves 85% overall yield with a residence time of 2 hours .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Bromo-2-cyano-phenylamino)acetamide?
- Methodological Answer : The synthesis of brominated arylacetamides typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, analogous compounds like 2-bromo-N-(4-chlorophenyl)butanamide (CAS: 1009-22-9) are synthesized via bromination of precursor acetamides under controlled conditions . For 2-(4-Bromo-2-cyano-phenylamino)acetamide, a plausible route includes:
- Step 1 : Bromination of 2-cyanoaniline derivatives using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF).
- Step 2 : Coupling the brominated intermediate with chloroacetamide via nucleophilic aromatic substitution, leveraging electron-withdrawing cyano groups to activate the aryl ring.
- Characterization : Use HPLC (>97% purity criteria) and NMR (e.g., ¹³C for cyano group confirmation at ~110 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity (>97% threshold) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and cyano groups) and acetamide backbone.
- FT-IR : Validate cyano (C≡N stretch ~2200 cm⁻¹) and amide (N-H bend ~1600 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₉H₇BrN₃O: calc. 268.97) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Brominated acetamides are often hygroscopic and light-sensitive. Store at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent degradation. Stability studies on analogs like N-(2-bromo-4-fluorophenyl)acetamide recommend periodic purity checks via HPLC every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, solvent polarity, catalyst loading). For example, ICReDD’s computational reaction path search methods can predict optimal conditions (e.g., DMF vs. THF solvent efficiency) .
- Catalyst Screening : Pd(PPh₃)₄ or CuI may enhance coupling efficiency in bromo-cyano systems. Evidence from analogous compounds suggests yields improve by 15–20% with 5 mol% Pd .
- Byproduct Mitigation : Monitor intermediates via TLC and quench side reactions (e.g., hydrolysis of cyano groups) using anhydrous MgSO₄ .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electrophilic aromatic substitution pathways. For example, the electron-withdrawing cyano group directs bromination to the para position .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and reaction kinetics. PubChem’s computed properties (e.g., LogP ~1.5) guide solvent selection .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify trends. For instance, conflicting cytotoxicity results may arise from impurity profiles (>2% impurities reduce IC₅₀ accuracy) .
- Dose-Response Refinement : Use Hill slope modeling to distinguish true bioactivity from assay artifacts. Ensure consistent cell lines (e.g., HepG2 vs. HEK293 variability) .
Q. How does steric hindrance from the cyano group influence regioselectivity in derivatization?
- Methodological Answer :
- Steric Maps : Generate 3D electrostatic potential maps (e.g., using Gaussian 16) to visualize cyano group effects. In analogs like 2-bromo-4-fluorocinnamic acid, the cyano group reduces para-substitution by 30% due to steric clash .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyano-adjacent position can quantify steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
